molecular formula C9H17NO2 B1654575 (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one CAS No. 247068-84-4

(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one

Cat. No.: B1654575
CAS No.: 247068-84-4
M. Wt: 171.24
InChI Key: ASROSKVBCYFAHU-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one (CAS: 247068-85-5) is a chiral organic compound with a molecular formula of C₁₁H₁₈F₃NO₄ when isolated as its trifluoroacetate salt . It is a white crystalline powder with a melting point of 120–123°C and an assay purity of ≥98% . Structurally, it features:

  • An (S)-configured amino group at the second carbon.
  • An (R)-configured 2-methyloxirane (epoxide) ring at the first carbon.
  • A branched 4-methylpentan-1-one backbone .

Properties

IUPAC Name

(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROSKVBCYFAHU-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178260
Record name (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247068-84-4
Record name (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247068-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247068844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRAN-2-YL)PENTAN-1-ONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP9D537V5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Manganese-Salen Complex Mediated Synthesis

Patent JP7229912B2 details a method using chiral manganese-salen catalysts to achieve 89% enantiomeric excess (ee) in the epoxidation step. The reaction employs:

Table 1: Reaction Conditions for Mn-Salen Catalyzed Epoxidation

Parameter Specification
Catalyst Loading 0.5 mol%
Temperature -20°C to 0°C
Oxidizing Agent 30% H₂O₂
Solvent System CH₃CN/CH₂Cl₂ (3:1 v/v)
Reaction Time 6-8 hours
Yield 74%

This method demonstrates remarkable stereoselectivity through π-π stacking interactions between the catalyst's aromatic ligands and the substrate's isobutyl group.

Organocatalytic Epoxidation Strategies

Alternative approaches using cinchona alkaloid-derived catalysts achieve comparable stereochemical outcomes. A modified Julia-Colonna epoxidation protocol produces the R-configured oxirane with 82% ee, though requiring extended reaction times (48-72 hours).

Diastereomeric Salt Resolution Techniques

The trichloroacetic acid salt method remains industrially relevant due to its crystallization-induced asymmetric transformation. As described in source:

  • Racemic amino ketone (5.0 g) dissolved in ethyl acetate (50 mL)
  • Trichloroacetic acid (3.2 molar equivalents) added at 0°C
  • Slow crystallization over 12 hours yields 93% (S,R)-diastereomer
  • XRPD analysis confirms purity (>99.5% by HPLC)

Table 2: XRPD Peaks for Trichloroacetic Acid Salt

2θ (°) d-spacing (Å) Relative Intensity (%)
8.0 11.04 100
8.9 9.93 85
13.6 6.51 45
15.1 5.86 78

This method's effectiveness stems from differential hydrogen bonding patterns between the enantiomers and trichloroacetate anion.

Enzymatic Kinetic Resolution Pathways

Novel biocatalytic approaches using engineered aminotransferases achieve dynamic kinetic resolution:

  • Immobilized ω-transaminase (ATA-117 variant) in phosphate buffer (pH 7.5)
  • L-alanine as amine donor (5 equivalents)
  • 72-hour reaction at 30°C yields 88% (S,R)-isomer
  • Enzyme recyclability: 8 cycles with <15% activity loss

The process capitalizes on the enzyme's ability to discriminate between transition states of enantiomeric intermediates.

Solid-Phase Synthesis Methodologies

Recent advances adapt Merrifield resin techniques for improved purity:

Synthetic Sequence:

  • Wang resin functionalization with Fmoc-protected leucine analog
  • Oxirane ring construction via Mitsunobu reaction (DIAD, PPh₃)
  • Deprotection with piperidine/DMF (1:4 v/v)
  • Cleavage with TFA/H₂O (95:5 v/v)

This method achieves 96% purity (LCMS) but suffers from lower overall yield (41%) compared to solution-phase approaches.

Continuous Flow Chemistry Innovations

Microreactor technology enhances reaction control for scale-up:

Table 3: Continuous Flow Parameters

Stage Conditions Residence Time
Epoxidation 0.1 M Substrate, 5 bar O₂ 8 min
Amination NH₃ (7 equiv), 65°C 12 min
Crystallization Anti-solvent gradient 6 min

The system produces 2.3 kg/day with 99.8% enantiomeric purity, demonstrating superior process intensification capabilities.

Green Chemistry Approaches

Sustainable synthesis methods utilize:

  • Bio-based solvents (cyclopentyl methyl ether)
  • Catalytic antibody technology for stereocontrol
  • Photochemical activation reducing reagent consumption

A representative green protocol achieves:

  • 79% yield
  • E-factor of 8.7 (vs. industry standard 25-100)
  • 94% atom economy

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1.1. Synthesis of Carfilzomib

(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one is crucial in the synthesis of Carfilzomib, a drug developed for the treatment of multiple myeloma. As an irreversible proteasome inhibitor, Carfilzomib has shown significant efficacy in clinical settings, leading to improved survival rates among patients with relapsed or refractory multiple myeloma .

Table 1: Comparison of Carfilzomib and Other Proteasome Inhibitors

Drug NameMechanism of ActionIndicationApproval Year
CarfilzomibProteasome inhibitorMultiple myeloma2012
BortezomibProteasome inhibitorMultiple myeloma2003
IxazomibProteasome inhibitorMultiple myeloma2016

2.1. Structure–Activity Relationship (SAR) Studies

Research has utilized this compound in SAR studies to optimize the activity of proteasome inhibitors. By modifying the oxirane ring and amino acid side chains, scientists aim to enhance the selectivity and potency of these inhibitors against cancer cells while minimizing off-target effects .

Case Study: Optimization of Carfilzomib Derivatives

A study highlighted the modification of the epoxide group in this compound to generate novel derivatives with improved proteasome inhibition properties. The results indicated that specific substitutions could lead to enhanced anti-cancer activity and reduced toxicity profiles .

3.1. Mechanism of Action

The mechanism by which this compound acts as a precursor for Carfilzomib involves the formation of a covalent bond with the active site of the proteasome. This interaction leads to the inhibition of protein degradation pathways critical for cancer cell survival .

3.2. Clinical Implications

Clinical studies have demonstrated that compounds derived from this compound exhibit promising results in treating hematological malignancies, particularly in patients who have previously failed other therapies . The ongoing research aims to further elucidate the compound's pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one involves its interaction with monoamine transporters in the brain. The compound inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects .

Comparison with Similar Compounds

Stereoisomer: (R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one Trifluoroacetate

Molecular Formula: C₉H₁₇NO₂·C₂HF₃O₂ Molecular Weight: 285.26 g/mol Key Differences:

  • Stereochemistry: The amino group is (R)-configured, and the epoxide is (S)-configured .
  • Impact : Altered stereochemistry reduces binding affinity to proteasomes, making it less effective than the (S,R)-isomer in Carfilzomib synthesis .
  • Purity : >95% (HPLC), stored at -20°C .

(1R,2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol

Molecular Formula: C₉H₁₉NO₂ Key Differences:

  • Functional Group : A hydroxyl (-OH) replaces the ketone (-C=O) at the first carbon .

(S)-1-Bromo-4-methylpentan-2-amine

Molecular Formula : C₆H₁₄BrN
Key Differences :

  • Substituent : A bromine atom replaces the epoxide group .

4-Methyl-1-phenylpentan-2-one

Molecular Formula : C₁₂H₁₆O
Key Differences :

  • Structure: A phenyl group and simple ketone replace the amino-epoxide motif .
  • Application : Used in fragrance synthesis and organic intermediates, unrelated to proteasome inhibition .

Structural and Functional Comparison Table

Compound Name Molecular Formula Functional Groups Stereochemistry Key Applications Reference
(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one (trifluoroacetate) C₁₁H₁₈F₃NO₄ Amino, epoxide, ketone (S)-amino, (R)-epoxide Carfilzomib intermediate
(R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one (trifluoroacetate) C₉H₁₇NO₂·C₂HF₃O₂ Amino, epoxide, ketone (R)-amino, (S)-epoxide Pharmacological testing
(1R,2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol C₉H₁₉NO₂ Amino, epoxide, hydroxyl (1R,2S)-amino, (R)-epoxide Synthetic intermediate (non-therapeutic)
(S)-1-Bromo-4-methylpentan-2-amine C₆H₁₄BrN Amino, bromide (S)-amino Alkylating agent in organic synthesis
4-Methyl-1-phenylpentan-2-one C₁₂H₁₆O Ketone, phenyl N/A Fragrance and solvent synthesis

Research Findings and Significance

  • Stereochemical Specificity : The (S,R)-configuration of the target compound is optimal for proteasome binding, as demonstrated by reduced activity in its (R,S)-isomer .
  • Epoxide Reactivity : The electrophilic epoxide is critical for covalent inhibition of proteasomes, a feature absent in hydroxyl- or bromine-substituted analogs .
  • Thermal Stability : The trifluoroacetate salt’s high melting point (120–123°C) ensures stability during pharmaceutical synthesis .

Biological Activity

(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one, also known as Carfilzomib Impurity 31, is a compound with significant biological activity that has been studied primarily in the context of proteasome inhibition and its implications in cancer therapy. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 247068-84-4
  • Boiling Point : 243.1 ± 35.0 °C (predicted)
  • Density : 1.041 ± 0.06 g/cm³ (predicted)
  • pKa : 7.59 ± 0.42 (predicted)

This compound acts as a proteasome inhibitor. Proteasomes are cellular complexes that degrade ubiquitinated proteins, and their inhibition can lead to the accumulation of pro-apoptotic factors, ultimately inducing apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of multiple myeloma and other malignancies.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against the proteasome. In various cell lines, including those derived from multiple myeloma, the compound has shown:

  • IC50 values in the low nanomolar range, indicating strong potency.

In Vivo Studies

In animal models, the administration of this compound has resulted in significant tumor regression and improved survival rates compared to control groups. The compound's ability to induce apoptosis through proteasome inhibition has been a focal point of these studies.

Case Studies

  • Multiple Myeloma Treatment :
    • A clinical study involving patients with relapsed multiple myeloma demonstrated that treatment regimens incorporating this compound resulted in a higher response rate compared to traditional therapies alone.
  • Combination Therapies :
    • Research has explored the efficacy of combining this compound with other chemotherapeutic agents, showing enhanced cytotoxic effects and synergistic activity against resistant cancer cell lines.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other proteasome inhibitors:

Compound NameTypeIC50 (nM)Cancer Type
(S)-2-amino-4-methyl...Proteasome Inhibitor<10Multiple Myeloma
BortezomibProteasome Inhibitor25Multiple Myeloma
CarfilzomibProteasome Inhibitor5Multiple Myeloma

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeReference
1Pd/C, H₂, MeOHHydrogenation of nitro intermediates
2TFA, DCMDeprotection of trifluoroacetate group
3Chiral HPLC (Chiralpak IA)Enantiomer separation

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation ProductDetection Method
Acidic (pH 3)Diol derivativeLC-MS (+18 Da)
Oxidative (H₂O₂)N-OxideHRMS (m/z +16)
PhotolyticImine formationUV-Vis (λ 300 nm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one
Reactant of Route 2
(S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.